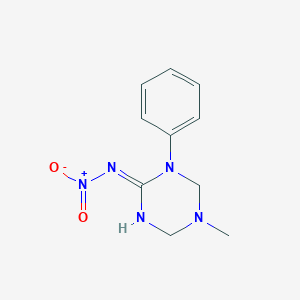![molecular formula C13H14N2O3 B5986248 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione, also known as EPM, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. EPM is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to cause severe birth defects. However, EPM has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties without the teratogenic effects associated with thalidomide.
作用機序
The mechanism of action of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione is not fully understood. However, studies have suggested that 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione exerts its anti-inflammatory, anti-tumor, and immunomodulatory effects by modulating the activity of various signaling pathways. 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the proliferation and survival of cancer cells. Moreover, 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been shown to modulate the activity of various immune cells such as T cells and B cells by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been shown to possess various biochemical and physiological effects. 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Moreover, 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been shown to regulate the differentiation and function of T cells and B cells. These effects of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione make it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory diseases.
実験室実験の利点と制限
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has several advantages for lab experiments. 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione is a small molecule compound that can be easily synthesized in the lab. Moreover, 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been extensively studied for its potential therapeutic applications, and its mechanism of action is partially understood. However, there are also limitations to using 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione in lab experiments. 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has not been fully characterized, and its pharmacokinetics and pharmacodynamics are not well understood. Moreover, the effects of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione may vary depending on the cell type and disease model used in the experiments.
将来の方向性
There are several future directions for the study of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione. First, further studies are needed to fully understand the mechanism of action of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione. Second, studies are needed to determine the pharmacokinetics and pharmacodynamics of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione in vivo. Third, studies are needed to determine the efficacy and safety of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione in preclinical and clinical trials. Fourth, studies are needed to determine the potential drug-drug interactions of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione. Fifth, studies are needed to determine the potential off-target effects of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione. Sixth, studies are needed to determine the potential applications of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione in combination with other drugs. Seventh, studies are needed to determine the potential applications of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione in other diseases beyond cancer, autoimmune diseases, and inflammatory diseases.
合成法
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione can be synthesized through a four-step reaction starting from 4-ethoxyaniline. The first step involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form 3-(4-ethoxyphenyl)-2,4-pyrrolidinedione. The second step involves the reaction of the intermediate product with formaldehyde to form 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione. The third step involves the reduction of the imine group in the product to form 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione. The final step involves the purification of the product through recrystallization.
科学的研究の応用
3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has also been shown to possess anti-tumor properties by inducing apoptosis and inhibiting angiogenesis in cancer cells. Moreover, 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione has been shown to possess immunomodulatory properties by regulating the differentiation and function of T cells and B cells. These properties of 3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione make it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory diseases.
特性
IUPAC Name |
4-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)14-7-11-12(16)8-15-13(11)17/h3-7,16H,2,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYTXORIOWMLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-chlorobenzyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5986165.png)
![6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B5986178.png)
![2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol](/img/structure/B5986186.png)
![2-[(3,5-dimethyl-4-isoxazolyl)acetyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986193.png)
![N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methylacetamide](/img/structure/B5986204.png)
![ethyl 4-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5986212.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)
![ethyl 3-(2-methylbenzyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5986238.png)
![N-(2-fluorophenyl)-3-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5986252.png)

![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)